Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
Overview
Description
Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- is a complex organic compound characterized by its unique structure, which includes methoxy and propenyl groups attached to a phenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the alkylation of a phenol derivative with propenyl groups under controlled conditions. This process may require the use of catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkylated phenols.
Scientific Research Applications
Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research into its pharmacological effects may reveal potential therapeutic applications.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- exerts its effects involves interactions with various molecular targets. For example, its antioxidant properties may be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-: This compound has a similar structure but differs in the position of the propenyl group.
Phenol, 2-methoxy-6-(2-methyl-2-propenyl)-: Another similar compound with a methyl group attached to the propenyl side chain.
Uniqueness
Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- is unique due to its specific arrangement of methoxy and propenyl groups, which can influence its reactivity and potential applications. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJFUBOOWFHEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC(=CC(=C2O)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226192 | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75225-33-1 | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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